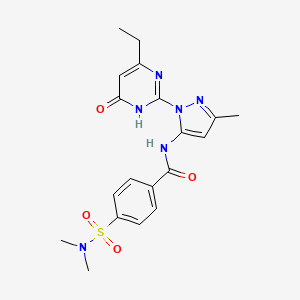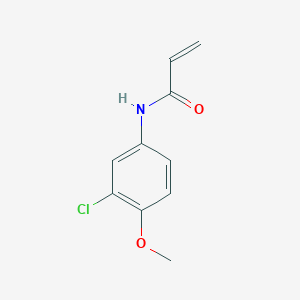
Tert-butyl 3-ethoxypiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-ethoxypiperidine-1-carboxylate, also known as TEPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TEPC is a piperidine derivative that is commonly used as a starting material for the synthesis of various other compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Tert-butyl 3-ethoxypiperidine-1-carboxylate and its derivatives are prominent in the field of organic synthesis and characterization. Studies illustrate its use in stereoselective syntheses, demonstrating its utility in producing specific isomers of complex organic compounds (Boev et al., 2015). Furthermore, it serves as a precursor or intermediate in the synthesis of substituted piperidines, highlighting its role in diversifying and expanding the possibilities in synthetic chemistry (Harmsen et al., 2011).
Structural and Thermal Analyses
In-depth structural and thermal analyses have been conducted on compounds synthesized from this compound. These analyses provide insights into their molecular structures and stability, showcasing the compound's significance in materials science and molecular engineering (Çolak et al., 2021).
Macromolecular Chemistry
This compound also finds applications in the domain of macromolecular chemistry. It has been used in the synthesis of dendrimers, contributing to the development of complex, branched macromolecules with potential applications in drug delivery, catalysis, and materials science (Pesak et al., 1997).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 3-ethoxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-5-15-10-7-6-8-13(9-10)11(14)16-12(2,3)4/h10H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOOSHLBMGEMMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCCN(C1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-(trifluoromethyl)benzoate](/img/structure/B2485642.png)
![2-Chloro-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]acetamide](/img/structure/B2485643.png)




![N-[4-(2-Oxopyrrolidin-1-yl)cyclohexyl]but-2-ynamide](/img/structure/B2485652.png)




![N-(2,4-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2485662.png)
![4-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2485663.png)
![N-[2-(4-chlorophenyl)-1H-indol-3-yl]-N'-(4-fluorobenzyl)urea](/img/structure/B2485664.png)
